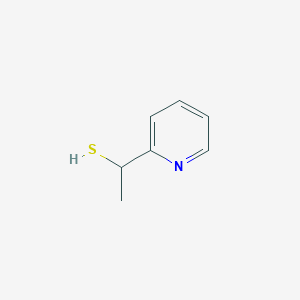![molecular formula C8H10N2O B8750788 (R)-5-Methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B8750788.png)
(R)-5-Methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a cyclopentanone derivative with a suitable amine and a formylating agent, followed by cyclization to form the desired pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: ®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: In organic synthesis, ®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, ®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Cyclopenta[d]pyrimidine: A similar compound with a fused cyclopentane and pyrimidine ring but lacking the methyl and hydroxyl groups.
5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Similar structure but without the hydroxyl group.
Uniqueness: ®-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is unique due to the presence of both a methyl group and a hydroxyl group, which can influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives with potentially diverse properties.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(5R)-5-methyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6-7(5)8(11)10-4-9-6/h4-5H,2-3H2,1H3,(H,9,10,11)/t5-/m1/s1 |
InChI Key |
REDVLNWVZWKQLI-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C1C(=O)NC=N2 |
Canonical SMILES |
CC1CCC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B8750731.png)











